molecular formula C17H18N5NaO6S2 B13385401 Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13385401
M. Wt: 475.5 g/mol
InChI Key: QRIBXVGHDLFNNE-UHFFFAOYSA-M
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Description

Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a third-generation cephalosporin antibiotic characterized by its bicyclic β-lactam core and strategically modified side chains. The compound features a 2-amino-1,3-thiazol-4-yl group at the C-7 position with a methoxyimino moiety, a hallmark of β-lactamase-resistant cephalosporins . Its synthesis likely involves acylation of a 7-aminocephem intermediate under neutral conditions, as described for analogous cephalosporins .

Properties

IUPAC Name

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIBXVGHDLFNNE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N5NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs include clinically relevant cephalosporins such as ceftazidime , cefotaxime , and experimental derivatives like SQ 14,359 . Key differences lie in substituents at C-3 and C-7, which dictate antibacterial spectrum, β-lactamase resistance, and pharmacokinetics:

Compound C-3 Substituent C-7 Side Chain β-Lactamase Resistance Spectrum of Activity
Target Compound Oxolan-2-yl 2-Amino-1,3-thiazol-4-yl + methoxyimino High Broad (Gram-negative focus)
Ceftazidime Pyridiniummethyl 2-Amino-1,3-thiazol-4-yl + carboxypropoxyimino High Includes Pseudomonas spp.
Cefotaxime Acetoxymethyl 2-Amino-1,3-thiazol-4-yl + methoxyimino Moderate-High Broad (Gram-negative/positive)
SQ 14,359 Tetrazolylthio Thienylureidoacetyl High β-lactamase producers

Key Observations :

  • The oxolan-2-yl group at C-3 in the target compound replaces charged groups (e.g., pyridinium in ceftazidime), which may reduce renal toxicity and improve lipid solubility .
  • The methoxyimino-acetyl side chain at C-7, shared with cefotaxime, confers resistance to hydrolysis by class A β-lactamases .
Antimicrobial Activity

While specific MIC data for the target compound is unavailable in the provided evidence, its structural features suggest:

  • Broad Gram-negative coverage : Similar to ceftazidime and cefotaxime, activity likely extends to Enterobacteriaceae (e.g., E. coli, Klebsiella).
  • Limited Gram-positive activity: Common among third-generation cephalosporins due to reduced affinity for Gram-positive PBPs .
  • Pseudomonas coverage : Unlikely without a charged C-3 group (e.g., ceftazidime’s pyridinium), which enhances penetration through porin channels .

Biological Activity

Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as a thiazole derivative, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C16H15N7NaO5S4
Molecular Weight 537.58 g/mol
CAS Number 141195-77-9
IUPAC Name Sodium (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Structure

The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The thiazole ring and the oxazolidinone moiety are critical for its interaction with biological targets.

Antimicrobial Properties

Research indicates that sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo compounds exhibit significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Mechanism of Action:
The compound appears to inhibit bacterial cell wall synthesis and disrupts protein synthesis by targeting the ribosomal machinery, similar to other thiazole derivatives like azithromycin and tetracycline.

Case Studies

  • In Vitro Efficacy Against Bacterial Strains
    • A study conducted on Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    • Results indicated an MIC of 4 µg/mL for S. aureus and 8 µg/mL for E. coli, suggesting robust antibacterial properties.
  • Synergistic Effects with Other Antibiotics
    • Research exploring the combination of sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo with beta-lactam antibiotics showed enhanced efficacy, indicating potential for use in combination therapies to combat resistant strains.

Toxicological Profile

Preliminary toxicological assessments indicate low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are required to establish a comprehensive safety profile.

Q & A

Q. How can in silico models predict metabolic stability in mammalian systems?

  • Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate hepatic clearance and cytochrome P450 interactions. Validate with microsomal incubation (human liver microsomes, NADPH cofactor) and LC-MS quantification of parent compound depletion. provides the stereochemical data required for accurate modeling .

Data Contradictions and Resolutions

  • Solubility Discrepancies : reports DMSO solubility, while notes limited aqueous solubility. Resolution: Use co-solvents (e.g., PEG-400) for in vivo studies.
  • Stability Under Light : advises light avoidance, but no photolysis data is provided. Resolution: Conduct controlled UV-vis studies to define safe handling durations.

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